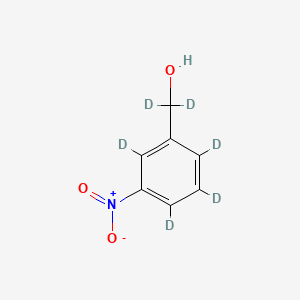
3-Nitrobenzyl-d6 alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitrobenzyl-d6 alcohol is a deuterated derivative of 3-nitrobenzyl alcohol, an organic compound with the formula C7H7NO3. The deuterium labeling makes it particularly useful in various scientific applications, especially in spectroscopy and mass spectrometry, where it serves as an internal standard or a tracer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitrobenzyl-d6 alcohol typically involves the nitration of benzyl-d6 alcohol. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration of the benzyl-d6 alcohol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistent quality of the final product. The reaction is monitored using techniques such as NMR spectroscopy to confirm the incorporation of deuterium.
Analyse Chemischer Reaktionen
Types of Reactions
3-Nitrobenzyl-d6 alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 3-nitrobenzaldehyde-d6 using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: 3-Nitrobenzaldehyde-d6.
Reduction: 3-Aminobenzyl-d6 alcohol.
Substitution: Various substituted benzyl-d6 derivatives.
Wissenschaftliche Forschungsanwendungen
3-Nitrobenzyl-d6 alcohol is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as an internal standard in NMR spectroscopy and mass spectrometry to quantify the concentration of other compounds.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications, including the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-nitrobenzyl-d6 alcohol involves its interaction with various molecular targets. In mass spectrometry, it acts as a matrix for ionization, facilitating the transfer of energy to the analyte molecules. The deuterium atoms in the compound help in distinguishing it from non-deuterated analogs, making it an effective internal standard.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitrobenzyl alcohol: The non-deuterated analog of 3-nitrobenzyl-d6 alcohol.
3-Aminobenzyl alcohol: A reduced form of 3-nitrobenzyl alcohol.
Benzyl alcohol: A simpler analog without the nitro group.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in spectroscopic and mass spectrometric analyses. The presence of deuterium atoms allows for precise quantification and tracing in various applications, making it a valuable tool in scientific research.
Eigenschaften
Molekularformel |
C7H7NO3 |
|---|---|
Molekulargewicht |
159.17 g/mol |
IUPAC-Name |
dideuterio-(2,3,4,6-tetradeuterio-5-nitrophenyl)methanol |
InChI |
InChI=1S/C7H7NO3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,9H,5H2/i1D,2D,3D,4D,5D2 |
InChI-Schlüssel |
CWNPOQFCIIFQDM-NVSFMWKBSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[N+](=O)[O-])[2H])C([2H])([2H])O)[2H] |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(1R)-1-azidoethyl]-1-methyl-1H-1,2,3-triazole](/img/structure/B12313656.png)
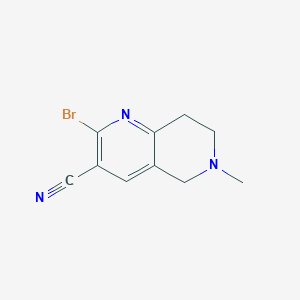

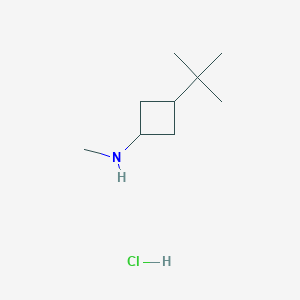


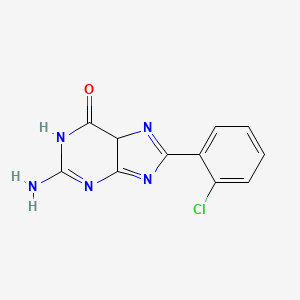

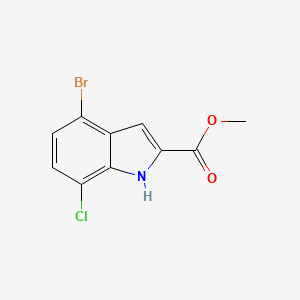
![(alphaZ)-alpha-(Methoxyimino)-N-[(5aR,6R)-1,4,5a,6-tetrahydro-1,7-dioxo-3H,7H-azeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl]-2-furanacetamide](/img/structure/B12313706.png)
![Methyl 4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzoate](/img/structure/B12313717.png)


![(3S)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3-(3-iodophenyl)propanoi+](/img/structure/B12313753.png)
